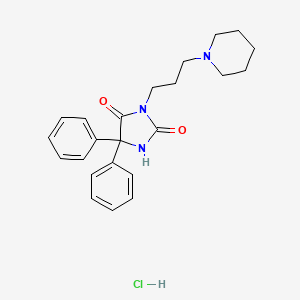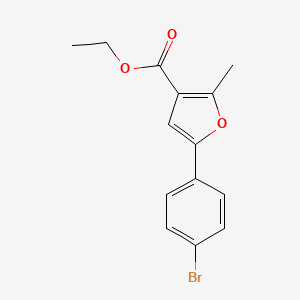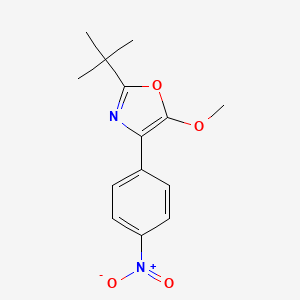![molecular formula C10H14N4O B14323615 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol CAS No. 112258-99-8](/img/structure/B14323615.png)
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol is an organic compound that features both azide and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-azidophenethylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of the azide group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in bioconjugation techniques, where the azide group can react with alkynes in a click chemistry reaction to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol largely depends on the specific application. In bioconjugation, the azide group reacts with alkynes via a cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol: Similar structure but with an amino group instead of an azide group.
2-{[2-(4-Nitrophenyl)ethyl]amino}ethan-1-ol: Contains a nitro group instead of an azide group.
Uniqueness
The presence of the azide group in 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds that do not have this functional group. The azide group provides a unique reactivity profile, enabling specific and efficient reactions that are not possible with other functional groups.
Properties
CAS No. |
112258-99-8 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[2-(4-azidophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H14N4O/c11-14-13-10-3-1-9(2-4-10)5-6-12-7-8-15/h1-4,12,15H,5-8H2 |
InChI Key |
PSYPEJJXBBBGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCCO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)


![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)


![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)

![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)

![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)



